molecular formula C16H18N4O2S B14177731 N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide CAS No. 720671-03-4

N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B14177731
CAS No.: 720671-03-4
M. Wt: 330.4 g/mol
InChI Key: FSVIUTVROGEWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with the molecular formula C16H18N4O2S This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a benzenesulfonamide precursor. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a drug candidate for treating various diseases, particularly due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

This compound stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

720671-03-4

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-5-7-13(11-14)15-12-19-10-6-9-17-16(19)18-15/h5-12H,3-4H2,1-2H3

InChI Key

FSVIUTVROGEWCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2

solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.